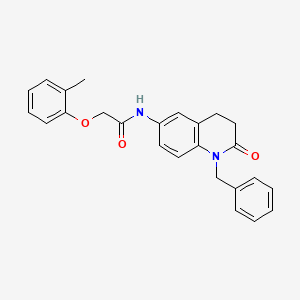

![molecular formula C24H22N2O6 B2954263 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-10-1](/img/structure/B2954263.png)

3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4,5-trimethoxybenzoic acid methyl ester” is a chemical compound with the formula C11H14O5 . It has a molecular weight of 226.2259 .

Molecular Structure Analysis

The molecular structure of “3,4,5-trimethoxybenzoic acid methyl ester” can be represented by the InChI string: InChI=1S/C11H14O5/c1-13-8-5-7 (11 (12)16-4)6-9 (14-2)10 (8)15-3/h5-6H,1-4H3 .Physical and Chemical Properties Analysis

“3,4,5-trimethoxybenzoic acid methyl ester” is a white to beige fine crystalline powder .Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with structural similarities have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity compared to reference drugs. For instance, derivatives of substituted benzamides have exhibited significant anticancer activities, highlighting the potential of such compounds in anticancer research (Ravinaik et al., 2021).

Antibacterial and Anticancer Agents

Hybrids of benzoxepine and triazole have been synthesized and shown notable antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as cytotoxicity against lung and colon cancer cell lines, indicating their dual therapeutic potential (Kuntala et al., 2015).

Analgesic and Anti-Inflammatory Agents

Novel benzodifuranyl and oxadiazepines derived from natural compounds have been developed with significant COX-2 selectivity, showing promising analgesic and anti-inflammatory activities, which could lead to the development of new pain management therapies (Abu‐Hashem et al., 2020).

Antimicrobial Activity

New benzamide derivatives isolated from endophytic Streptomyces have shown antimicrobial activities, suggesting the potential of such compounds in developing new antimicrobial agents (Yang et al., 2015).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, displaying remarkable activity against avian influenza virus, highlighting the potential for developing new antiviral drugs (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 3,4,5-trimethoxy-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzamide, are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets by fitting into their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature. It disrupts the normal functioning of the mitotic spindle apparatus by inhibiting tubulin polymerization, leading to cell cycle arrest . It also interferes with the heat shock response, redox homeostasis, histone methylation, bone morphogenetic protein signaling, drug efflux, and cell signaling pathways .

Result of Action

The compound’s action results in the inhibition of cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation . It also triggers caspase activation, possibly through an oxidative mechanism . These effects can lead to cell death, making the compound potentially useful in treating diseases characterized by abnormal cell proliferation, such as cancer .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-13-5-7-19-17(9-13)26-24(28)16-12-15(6-8-18(16)32-19)25-23(27)14-10-20(29-2)22(31-4)21(11-14)30-3/h5-12H,1-4H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQIQLYZCUDTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)

![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)

![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)

![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2954192.png)

![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2954194.png)

![N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2954198.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2954199.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2954201.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2954202.png)